molecular formula C21H19N3O3S2 B2858179 2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide CAS No. 878683-54-6

2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide

Cat. No. B2858179
CAS RN: 878683-54-6
M. Wt: 425.52
InChI Key: BPYOQFOFTQIYFC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. Therefore, it’s difficult to provide a detailed analysis of its chemical reactions .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has shown that derivatives similar to the compound have been synthesized and evaluated for their anticancer activity. For example, derivatives prepared through reactions involving furan-2-ylmethyl groups have demonstrated potent and selective cytotoxic effects against leukemia cell lines, indicating their potential as anticancer agents (Horishny, Arshad, & Matiychuk, 2021).

Synthesis of New Pyrimidine Selanyl Derivatives

Another study focused on synthesizing new pyrimidine selanyl derivatives, highlighting the compound's structural versatility and the potential for creating biologically active molecules. These derivatives exhibit varied biological activities, underscoring the compound's role in generating new therapeutic agents (Alshahrani et al., 2018).

Heteroaromatic Decarboxylative Claisen Rearrangement

The compound's framework has been utilized in heteroaromatic decarboxylative Claisen rearrangement reactions, demonstrating its utility in organic synthesis. This process facilitates the creation of 2,3-disubstituted heteroaromatic products, showcasing the compound's application in synthesizing complex molecular architectures (Craig et al., 2005).

Quantum Chemical Insight into Molecular Structure

In a study on a structurally related compound, quantum chemical analysis provided insights into its molecular structure, natural bond orbital calculations, and vibrational assignments. This research contributes to understanding the compound's potential pharmacokinetic properties and interactions at the molecular level, which is essential for drug design and development (Mary et al., 2020).

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and could potentially reveal novel applications .

properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-13-14(2)29-19-18(13)20(26)24(11-16-9-6-10-27-16)21(23-19)28-12-17(25)22-15-7-4-3-5-8-15/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYOQFOFTQIYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide

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